The peptide is isolated from porcine pancreatic tissue, where it is synthesized and secreted. Its structure is closely related to other peptides derived from chromogranin A, which is known for its physiological roles in endocrine functions.
The synthesis of Pancreastatin(33-49)(porcine) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin.
The molecular structure of Pancreastatin(33-49)(porcine) consists of 17 amino acids, with a specific sequence that contributes to its biological activity. The sequence includes key residues such as glycine and proline, which are critical for maintaining its conformation.
Pancreastatin(33-49)(porcine) participates in various biochemical reactions, particularly those involving insulin signaling pathways. Its interaction with other proteins, such as chaperone proteins like GRP78 (78 kDa glucose-regulated protein), influences metabolic processes.
The mechanism of action of Pancreastatin(33-49)(porcine) involves its interaction with specific receptors and proteins within cells. Upon binding to GRP78, it alters the protein's function, leading to changes in glucose metabolism.
Research indicates that this peptide significantly decreases insulin-mediated glucose uptake by modulating the expression of key metabolic enzymes like glucose-6-phosphatase .
Pancreastatin(33-49)(porcine) has several applications in scientific research:
Pancreastatin (PST) originates from the proteolytic cleavage of chromogranin A (CgA), a 439-residue acidic protein abundantly expressed in neuroendocrine tissues. CgA serves as a prohormone and undergoes tissue-specific processing by prohormone convertases (PC1/3, PC2) and endopeptidases. In endocrine cells, cleavage occurs primarily at paired basic residues (e.g., Lys-Arg, Arg-Arg). For PST generation, human CgA is cleaved at Arg²⁴⁹-Arg²⁵⁰ to release PST¹⁻⁵⁰, which is further truncated to PST³³⁻⁴⁹ in porcine models by removal of the N-terminal 32 residues. This processing yields the bioactive C-terminal fragment bearing a conserved C-terminal amidation (-Gly-NH₂), critical for receptor interaction [4] [5] [8]. The table below summarizes key CgA-derived peptides:
Table 1: Major Bioactive Peptides Derived from Chromogranin A
Peptide | CgA Region | Key Functions |
---|---|---|
Vasostatin | 1-76 | Vasoregulation, angiogenesis inhibition |
Pancreastatin | 250-301 | Metabolic regulation (glucose, lipid) |
Catestatin | 352-372 | Catecholamine inhibition, antimicrobial |
Serpinin | 403-428 | Cell survival, granule biogenesis |
The PST(33-49) fragment exhibits remarkable evolutionary conservation, particularly in its C-terminal domain. Porcine PST(33-49) (PyroGlu³³-Gly⁴⁹-NH₂) shares >80% sequence identity with human (PST²⁷⁴⁻²⁹⁰), bovine, and rat orthologs. This conservation centers on residues 42-49 (-Leu-Phe-Arg-Gly-NH₂), which form the core functional domain. Structural analyses reveal that the N-terminal pyroglutamate modification (PyroGlu³³) enhances stability against aminopeptidases, while the C-terminal amidation is indispensable for receptor binding affinity. Such high conservation underscores this region’s non-redundant role in endocrine regulation [1] [7] [9].
Table 2: Cross-Species Sequence Alignment of PST(33-49) Region
Species | Sequence (33-49) | Identity vs. Porcine |
---|---|---|
Porcine | pEEEEETAGAPQGLFRGa | 100% |
Human | ...EEEEEAEGAPQGLFRGa | 88% |
Bovine | ...EEEEEPEGAPQGLFRGa | 82% |
Rat | ...DEEEETEGAPQGLFKGa | 76% |
pPyroGlu; aAmidated C-terminus
The insulin-inhibitory activity of PST(33-49) maps to discrete residues validated by mutagenesis and synthetic analog studies:
Systematic truncation of PST(33-49) reveals stringent length dependence for bioactivity:
Table 3: Bioactivity of Porcine PST Truncated Fragments in Insulin Secretion Assays
Fragment | [Peptide] (nM) | 1st Phase Inhibition (%) | 2nd Phase Inhibition (%) | Activity Status |
---|---|---|---|---|
PST(33–49) | 10 | 24.4 ± 6.5 | 25.7 ± 4.8 | Full activity |
PST(35–49) | 10 | 12.5 ± 1.9 | 20.1 ± 1.9 | Partial activity |
PST(37–49) | 10–100 | 0 | 0 | Inactive |
PST(39–49) | 100 | 0 | 0 | Inactive |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7